4-Chloro-5-methyl-2-(methylthio)pyrimidine
Overview
Description
4-Chloro-5-methyl-2-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4, a methyl group at position 5, and a methylthio group at position 2. It is widely used as a building block in medicinal chemistry and organic synthesis due to its versatile reactivity and ability to form various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylthio-4,6-dichloropyrimidine.
Substitution Reaction: The chlorine atom at position 6 is substituted with a methyl group using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group at position 2 can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (MCPBA).
Reduction: The compound can be reduced to form different derivatives under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, dimethylamine, or sodium phenoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: MCPBA in dichloromethane (DCM) at low temperatures.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-methyl-2-(methylthio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: Lacks the methyl group at position 5.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains an ethoxy group at position 6 instead of a methyl group at position 5.
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: Contains a methoxy group at position 6 instead of a methyl group at position 5.
Uniqueness
4-Chloro-5-methyl-2-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of both chlorine and methylthio groups allows for diverse chemical modifications, making it a valuable intermediate in various synthetic and medicinal applications .
Properties
IUPAC Name |
4-chloro-5-methyl-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXWPYARYIQHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634980 | |
Record name | 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61044-96-0 | |
Record name | 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-methyl-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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